Cas no 2022855-76-9 (2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acid)

2-{(Benzyloxy)carbonylamino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a chiral bicyclic amino acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold. The benzyloxycarbonyl (Cbz) protecting group enhances stability and facilitates selective deprotection under mild conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The rigid norbornane structure imparts conformational constraints, which can improve binding affinity and metabolic stability in drug design. This compound serves as a versatile intermediate for constructing peptidomimetics or bioactive molecules with enhanced stereochemical control. Its carboxylic acid functionality allows for further derivatization, enabling integration into complex molecular architectures. Suitable for research in asymmetric synthesis and pharmaceutical development.
2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acid structure
2022855-76-9 structure
商品名:2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acid
CAS番号:2022855-76-9
MF:C18H23NO4
メガワット:317.37952542305
CID:5630347
PubChem ID:165922124

2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28293418
    • 2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
    • 2022855-76-9
    • 2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acid
    • インチ: 1S/C18H23NO4/c1-18(16(20)21,15-10-13-7-8-14(15)9-13)19-17(22)23-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3,(H,19,22)(H,20,21)
    • InChIKey: MAWCIPRGJKBJRR-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C1CC2CCC1C2)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 317.16270821g/mol
  • どういたいしつりょう: 317.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 460
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 75.6Ų

2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28293418-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-28293418-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-28293418-0.25g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9 95.0%
0.25g
$1038.0 2025-03-19
Enamine
EN300-28293418-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9 95.0%
0.5g
$1084.0 2025-03-19
Enamine
EN300-28293418-0.05g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9 95.0%
0.05g
$948.0 2025-03-19
Enamine
EN300-28293418-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9 95.0%
2.5g
$2211.0 2025-03-19
Enamine
EN300-28293418-5.0g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-28293418-5g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9
5g
$3273.0 2023-09-08
Enamine
EN300-28293418-10g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9
10g
$4852.0 2023-09-08
Enamine
EN300-28293418-1g
2-{[(benzyloxy)carbonyl]amino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
2022855-76-9
1g
$1129.0 2023-09-08

2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acid 関連文献

2-{(benzyloxy)carbonylamino}-2-{bicyclo2.2.1heptan-2-yl}propanoic acidに関する追加情報

Recent Advances in the Study of 2-{(benzyloxy)carbonylamino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid (CAS: 2022855-76-9)

The compound 2-{(benzyloxy)carbonylamino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid (CAS: 2022855-76-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bicyclic structure and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method utilizing a novel catalytic system. The researchers highlighted the importance of the bicyclo[2.2.1]heptane (norbornane) scaffold in conferring rigidity and stereochemical control, which are critical for its biological activity. The benzyloxycarbonyl (Cbz) protecting group was also noted for its role in facilitating subsequent derivatization steps.

In terms of biological activity, preliminary in vitro studies have indicated that 2-{(benzyloxy)carbonylamino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid exhibits moderate inhibitory effects on certain proteases involved in inflammatory pathways. This finding, reported in a recent Bioorganic & Medicinal Chemistry Letters article (2024), suggests potential applications in the development of anti-inflammatory drugs. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic properties.

Another significant development is the exploration of this compound as a chiral building block for peptide mimetics. Its rigid bicyclic structure and stereogenic center make it an attractive candidate for designing conformationally constrained peptides. A 2024 study in ACS Chemical Biology demonstrated its successful incorporation into peptide sequences, resulting in enhanced stability and target binding affinity compared to linear analogs.

Despite these promising findings, challenges remain in the development of 2-{(benzyloxy)carbonylamino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent computational modeling approaches, as described in a 2023 Journal of Chemical Information and Modeling publication, have begun to provide insights into these aspects, paving the way for rational design of improved derivatives.

In conclusion, 2-{(benzyloxy)carbonylamino}-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid (CAS: 2022855-76-9) represents a versatile scaffold with multiple potential applications in drug discovery. Ongoing research continues to uncover its unique properties and therapeutic possibilities, making it a compound of significant interest in the chemical biology and pharmaceutical communities.

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